5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
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Overview
Description
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidinedione core, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
- 5-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
Uniqueness
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yliminomethyl)-4-hydroxy-3-methyl-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-14-11(15)10(19-12(14)16)5-13-7-2-3-8-9(4-7)18-6-17-8/h2-5,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHVJRTYIKCNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=O)C=NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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